molecular formula C17H12F3N3O2S B2691081 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-78-3

2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2691081
CAS No.: 941948-78-3
M. Wt: 379.36
InChI Key: VURBIRSCQPYYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. This benzamide derivative features a 1,3,4-oxadiazole core, a heterocycle known to contribute to potent biological activity. Researchers are exploring this class of compounds to address the global health crisis of antimicrobial resistance (AMR). Structurally related N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated exceptional activity against a panel of challenging Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and multidrug-resistant Neisseria gonorrhoeae , with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The proposed mechanism of action for related benzamide compounds involves the inhibition of FtsZ, an essential bacterial protein that is highly conserved across various species and plays a critical role in cell division . By targeting FtsZ polymerization and the formation of the Z-ring, these compounds disrupt the bacterial division process, leading to cell filamentation and lysis . This mechanism is considered promising because it represents a novel target not exploited by many currently marketed antibiotics, potentially overcoming existing resistance pathways. This compound is intended for non-human research applications only and is a valuable tool for scientists investigating new strategies to combat drug-resistant bacterial infections.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-11-4-1-3-10(7-11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)5-2-6-13(15)20/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURBIRSCQPYYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Thioether Formation: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzyl compound.

    Amide Bond Formation: The final step involves coupling the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through the reaction of hydrazides with carbon disulfide and an alkylating agent.
  • Introduction of the Thioether Group : A nucleophilic substitution reaction introduces the 3-fluorobenzyl group onto the oxadiazole ring.
  • Coupling with Benzoyl Chloride : The final step involves coupling the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.

These synthetic routes are crucial as they significantly influence the biological properties and efficacy of the compound.

Medicinal Chemistry

The compound is explored as a potential pharmacophore in drug design. Its unique structure allows it to interact with specific molecular targets, making it valuable in developing new therapeutic agents. The presence of the nitro group can lead to bioreduction reactions that produce reactive intermediates capable of interacting with cellular components such as proteins and nucleic acids .

Anticancer Activity

Research highlights that derivatives of 1,3,4-oxadiazoles exhibit anticancer properties by inhibiting various enzymes and growth factors. For instance, compounds similar to 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have shown promising results against breast cancer cell lines (e.g., MCF-7) and other cancer types by inhibiting thymidine phosphorylase activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related oxadiazole derivatives indicate significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli. The incorporation of fluorinated groups is often linked to enhanced bioactivity .

Materials Science

In materials science, compounds like this compound are investigated for their electronic and photonic properties. Their unique structural characteristics may lead to applications in developing novel materials for electronic devices or sensors .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that oxadiazole derivatives inhibited cancer cell proliferation significantly more than standard drugs .
Study 2 Antimicrobial ActivityFound that fluorinated oxadiazole derivatives showed promising antibacterial effects with MIC values lower than standard treatments .
Study 3 Material PropertiesInvestigated the electronic properties of difluoro-substituted compounds for potential use in photonic applications .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues within 1,3,4-Oxadiazole Class

Compound LMM5

  • Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Substituted with a 4-methoxyphenylmethyl group at the oxadiazole ring.
    • Contains a sulfamoylbenzamide side chain.
  • Activity : Demonstrated antifungal efficacy against Candida albicans (MIC₅₀: 8–16 µg/mL) via thioredoxin reductase (Trr1) inhibition .

Compound LMM11

  • Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Key Features :
    • Features a furan-2-yl substituent on the oxadiazole ring.
    • Includes a cyclohexyl-ethylsulfamoyl group.
  • Activity : Exhibited stronger antifungal activity (MIC₅₀: 4–8 µg/mL) than LMM5, attributed to the furan group enhancing membrane permeability .

Target Compound

  • Structure : 2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
  • Key Features :
    • 3-Fluorobenzylthio group at the oxadiazole ring.
    • 2,6-Difluorobenzamide side chain.
  • However, its fluorine substitution at the meta position (vs. para in ) may alter binding kinetics .
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Compound Oxadiazole Substituent Side Chain Biological Target Activity (MIC₅₀)
LMM5 4-Methoxyphenylmethyl Sulfamoylbenzamide Trr1 (C. albicans) 8–16 µg/mL
LMM11 Furan-2-yl Cyclohexyl-ethylsulfamoyl Trr1 (C. albicans) 4–8 µg/mL
Target Compound 3-Fluorobenzylthio 2,6-Difluorobenzamide GSK3B (hypothesized) Not reported

Analogues with Heterocycle Variation

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]carbamoyl}-2,6-Difluorobenzamide

  • Structure : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole core.
  • Key Features :
    • 2,4-Dichlorophenyl substituent on the thiadiazole ring.
    • 2,6-Difluorobenzamide side chain (shared with the target compound).
  • However, chlorine substituents may elevate toxicity risks compared to fluorine .
Table 2: Impact of Heterocycle Substitution
Compound Heterocycle Substituent LogP (Predicted) Notable Properties
Target Compound Oxadiazole 3-Fluorobenzylthio ~2.5 High metabolic stability
Thiadiazole Analog Thiadiazole 2,4-Dichlorophenyl ~3.2 Increased lipophilicity

Key Research Findings and Implications

Sulfur vs. Oxygen: Thiadiazole derivatives exhibit higher lipophilicity but may face toxicity challenges, whereas oxadiazoles balance stability and solubility .

Biological Target Divergence :

  • While LMM5/LMM11 target Trr1 for antifungal activity, the target compound’s structural resemblance to GSK3B inhibitors suggests kinase modulation as a plausible mechanism .

Synthetic Accessibility :

  • The target compound’s 3-fluorobenzylthio group simplifies synthesis compared to LMM11’s furan-based structure, which requires additional steps for heterocycle functionalization .

Biological Activity

2,6-Difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzamide core linked to an oxadiazole moiety and a thioether group, which may enhance its pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves multiple steps:

  • Preparation of the Oxadiazole Ring : The initial step typically involves the formation of the 1,3,4-oxadiazole ring through condensation reactions using appropriate precursors.
  • Functionalization : The oxadiazole is then functionalized with a 3-fluorobenzylthio group.
  • Final Coupling : The resulting intermediate is reacted with 2,6-difluorobenzoyl chloride to yield the final product.

Common reagents used include thionyl chloride and sodium azide in solvents like dichloromethane and dimethylformamide. This synthetic route can be optimized for yield and purity through various techniques, including green chemistry principles.

Biological Activity

The biological activity of this compound has been primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notable activities include:

Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar oxadiazole structures have shown significant inhibition of proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Inhibition of Fatty Acid Synthase (FAS) : Research indicates that this compound can inhibit FAS, an enzyme critical for fatty acid biosynthesis. This inhibition could lead to reduced lipid accumulation in cells, making it a potential candidate for obesity and related metabolic disorders.

Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth .

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : By targeting enzymes like FAS, the compound disrupts lipid metabolism.
  • Cell Cycle Interference : It may induce apoptosis in cancer cells by interfering with cell cycle regulation.
  • Signal Transduction Modulation : The compound could affect signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
2,6-Difluoro-N-(...)Benzamide + Oxadiazole + ThioetherDual fluorination enhances electronic properties
4-FluorobenzylamineSimple amine structureLacks oxadiazole and thioether
1,3,4-Oxadiazole DerivativesOxadiazole ringVaried biological activities but simpler structures
Thioether CompoundsThioether linkagesMay lack fluorination or complex substitutions

This table highlights how the unique combination of functional groups in this compound may confer distinct biological properties compared to structurally similar compounds .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antineoplastic Activity : A study demonstrated that derivatives similar to this compound exhibited moderate antineoplastic activity against various cancer cell lines. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities displayed promising results in inhibiting bacterial growth at micromolar concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

Thioether Linkage : Reaction of 5-mercapto-1,3,4-oxadiazole intermediates with 3-fluorobenzyl halides (e.g., bromide or chloride) in basic media (e.g., K₂CO₃ in DMF) to introduce the thioether group .

Amide Coupling : Condensation of the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF) .
Key Validation: Confirm intermediates via TLC and final product purity (>95%) by HPLC. Reference X-ray crystallography in similar compounds for structural confirmation .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography : Resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., fluorine coupling in 19^{19}F NMR for 2,6-difluoro groups) .
  • HRMS (ESI/Q-TOF) : Confirm molecular formula with <2 ppm mass error .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Answer:

Modify Substituents :

  • Vary the benzylthio group (e.g., 3-fluoro vs. 4-chloro) to assess steric/electronic effects on target binding .
  • Replace oxadiazole with thiadiazole or triazole rings to evaluate heterocycle specificity .

Assay Selection :

  • Use enzyme inhibition assays (e.g., CRAC channel blockade for anti-inflammatory activity) and cell-based viability tests (IC₅₀) .
  • Prioritize compounds with logP <4 and PSA <90 Ų to enhance bioavailability .
    Data Interpretation: Correlate lipophilicity (logD) with cellular permeability using Caco-2 models .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) in rodent models to identify poor absorption or rapid metabolism .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation at the thioether linkage) that may reduce activity .
  • Formulation Adjustments : Improve solubility via nanoemulsions or cyclodextrin complexes if low Cmax is observed .

Advanced: What strategies enhance pharmacokinetic properties for preclinical candidates?

Answer:

  • Lead Optimization : Introduce metabolically stable groups (e.g., replacing labile thioethers with sulfones) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to enhance oral absorption .
  • Species-Specific Adjustments : Adjust dosing regimens based on interspecies differences in metabolic enzymes (e.g., rodent vs. human CYP3A4) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anti-inflammatory Assays : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
  • Cytotoxicity : Use MTT/WST-1 assays on HEK293 or HepG2 cells to determine selectivity indices .

Advanced: How to validate in vivo efficacy in disease models?

Answer:

  • Rheumatoid Arthritis (RA) Models :
    • Administer compound orally in collagen-induced arthritis (CIA) mice; monitor paw swelling and histopathology (synovial inflammation) .
    • Measure serum cytokines (IL-2, IL-17) via ELISA to confirm target engagement .
  • Dose Escalation : Start at 10 mg/kg and adjust based on PK/PD modeling to maintain plasma levels above IC₉₀ .

Advanced: How to apply computational methods for mechanistic insights?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to CRAC channels (PDB: 6VVF); prioritize poses with H-bonds to Orai1 residues .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential maps for nucleophilic attack sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Basic: How to ensure compound purity and stability during storage?

Answer:

  • Analytical QC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Storage Conditions : Store at -20°C under argon to prevent thioether oxidation; confirm stability via monthly LC-MS checks .

Advanced: How to interpret conflicting spectral data (e.g., NMR split peaks)?

Answer:

  • Dynamic Effects : Check for restricted rotation in the benzamide group (e.g., ortho-fluorine causing diastereotopic splitting) .
  • Impurity Analysis : Use 19^19F NMR to detect fluorinated byproducts (e.g., residual 3-fluorobenzyl bromide) .
  • Variable Temperature NMR : Heat sample to 60°C to coalesce split signals caused by slow conformational exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.